molecular formula C32H24N4O4 B14506114 3,5-Pyrazolidinedione, 4,4'-ethenylidenebis[1,2-diphenyl- CAS No. 63256-66-6

3,5-Pyrazolidinedione, 4,4'-ethenylidenebis[1,2-diphenyl-

Cat. No.: B14506114
CAS No.: 63256-66-6
M. Wt: 528.6 g/mol
InChI Key: DWEJLPYDOSHAER-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is part of the pyrazolidinedione family, which is known for its diverse biological activities and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . Another common method is the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione . Additionally, the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid is also employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Epoxidation reagents such as peracids.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Aryldiazonium salts and appropriate solvents.

Major Products

    Oxidation: Oxiranes.

    Reduction: Benzyl derivatives.

    Substitution: 4-Arylazo-3,5-pyrazolidinedione derivatives.

Mechanism of Action

The mechanism of action of 3,5-pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] involves its interaction with molecular targets and pathways related to inflammation. It is believed to inhibit the synthesis of prostaglandins, which are mediators of inflammation . This inhibition is achieved through the blockade of cyclooxygenase enzymes, similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to form various derivatives makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

63256-66-6

Molecular Formula

C32H24N4O4

Molecular Weight

528.6 g/mol

IUPAC Name

4-[1-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)ethenyl]-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C32H24N4O4/c1-22(27-29(37)33(23-14-6-2-7-15-23)34(30(27)38)24-16-8-3-9-17-24)28-31(39)35(25-18-10-4-11-19-25)36(32(28)40)26-20-12-5-13-21-26/h2-21,27-28H,1H2

InChI Key

DWEJLPYDOSHAER-UHFFFAOYSA-N

Canonical SMILES

C=C(C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4C(=O)N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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